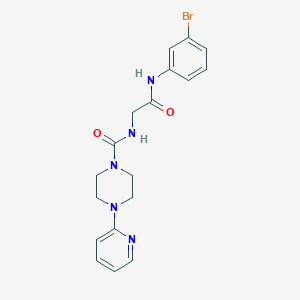![molecular formula C20H17N3O2S B10989521 N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10989521.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety and an isothiochromene carboxamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple steps. The preparation begins with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The isothiochromene carboxamide group is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and isothiochromene moieties can undergo substitution reactions with halogens or other electrophiles under suitable conditions
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, affecting their function . The isothiochromene group may also contribute to the compound’s biological activity by interacting with cellular pathways and enzymes .
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
Benzimidazole-2-yl hydrazones: Exhibiting combined antiparasitic and antioxidant activities.
Substituted benzimidazoles: With diverse biological activities including antiviral and anticancer properties. The uniqueness of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE lies in its combined structural features and the resulting multifaceted biological activities.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(17-12-13-6-1-2-7-14(13)20(25)26-17)21-11-5-10-18-22-15-8-3-4-9-16(15)23-18/h1-4,6-9,12H,5,10-11H2,(H,21,24)(H,22,23) |
InChI Key |
BDIYSVGHUYGBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-11B-methyl-2-(1-naphthyl)-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B10989444.png)
![1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B10989446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10989447.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989448.png)
![methyl 5-fluoro-2-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10989452.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10989453.png)
![1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10989454.png)

![4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10989470.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10989478.png)
![4-({[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid](/img/structure/B10989486.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10989488.png)
![N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10989490.png)
